

# Kinase Selectivity of TG-100435: A Comparative Analysis

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## Compound of Interest

Compound Name: TG-100435

Cat. No.: B1246561

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This guide provides an objective comparison of the kinase selectivity profile of **TG-100435** against other multi-targeted kinase inhibitors, namely dasatinib and sunitinib. The information presented is supported by experimental data to aid in the evaluation of these compounds for research and drug development purposes.

## Introduction to TG-100435

**TG-100435** is an orally active, multi-targeted protein tyrosine kinase inhibitor. It has shown significant inhibitory activity against several kinases, playing a role in cancer research. The primary targets of **TG-100435** include members of the Src and Abl kinase families, as well as the EphB4 receptor.[1] A significant characteristic of **TG-100435** is its metabolism into the active N-oxide metabolite, TG100855, which is reported to be 2 to 9 times more potent than the parent compound.[2]

## Comparative Kinase Selectivity

The selectivity of a kinase inhibitor is a critical factor in its therapeutic efficacy and safety profile. The following tables summarize the inhibitory activities of **TG-100435**, dasatinib, and sunitinib against a panel of kinases. It is important to note that the data for **TG-100435** is presented as inhibition constants ( $K_i$ ), while the data for dasatinib and sunitinib are primarily from broad kinome scanning panels and may be represented as  $IC_{50}$  or  $K_d$  values. Direct comparison should be made with caution due to potential variations in assay conditions.

Table 1: Inhibitory Activity (Ki) of **TG-100435** Against Primary Target Kinases

Kinase	Ki (nM)
Src	13 - 64
Lyn	13 - 64
Abl	13 - 64
Yes	13 - 64
Lck	13 - 64
EphB4	13 - 64

Data sourced from Hu et al., 2007.[\[2\]](#)

Table 2: Comparative Kinase Inhibition Profile (IC50/Kd in nM)

Kinase Family	Target Kinase	TG-100435 (Ki, nM)	Dasatinib (IC50/Kd, nM)	Sunitinib (IC50/Kd, nM)
Src Family	Src	13 - 64	0.5 - 0.8	>10,000
Lyn	13 - 64	0.4	>10,000	
Yes	13 - 64	0.6	>10,000	
Lck	13 - 64	1.1	>10,000	
Fyn	-	0.2	>10,000	
Abl Family	Abl	13 - 64	<1 - 9	>10,000
Ephrin Receptors	EphB4	13 - 64	43	-
VEGF Receptors	VEGFR1 (FLT1)	-	-	80
VEGFR2 (KDR)	-	2.9	2	
VEGFR3 (FLT4)	-	-	-	
PDGF Receptors	PDGFR $\alpha$	-	13	
PDGFR $\beta$	-	1.1	2	
Other	c-Kit	-	1.1	2

Note: Data for dasatinib and sunitinib are compiled from various kinome scan databases and publications.[3][4][5][6][7][8][9] The symbol "-" indicates that data was not readily available in the searched sources.

## Experimental Protocols

The determination of kinase inhibitor selectivity is commonly performed using biochemical assays. Below are detailed methodologies for two prevalent types of assays.

### Radiometric Kinase Assay

This method measures the transfer of a radiolabeled phosphate from [ $\gamma$ -<sup>32</sup>P]ATP or [ $\gamma$ -<sup>33</sup>P]ATP to a protein or peptide substrate by the kinase.

#### Materials:

- Kinase of interest
- Peptide or protein substrate
- [ $\gamma$ - $^{32}\text{P}$ ]ATP or [ $\gamma$ - $^{33}\text{P}$ ]ATP
- Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM  $\text{MgCl}_2$ , 1 mM EGTA, 0.01% Brij-35)
- Test compounds (e.g., **TG-100435**, dasatinib, sunitinib) dissolved in DMSO
- Phosphocellulose paper or membrane
- Wash buffer (e.g., 0.75% phosphoric acid)
- Scintillation counter

#### Procedure:

- Prepare a reaction mixture containing the kinase, substrate, and kinase reaction buffer.
- Add the test compound at various concentrations. A DMSO control is used for baseline activity.
- Initiate the kinase reaction by adding [ $\gamma$ - $^{32}\text{P}$ ]ATP.
- Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time.
- Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
- Wash the phosphocellulose paper extensively with the wash buffer to remove unincorporated [ $\gamma$ - $^{32}\text{P}$ ]ATP.
- Quantify the amount of incorporated radioactivity on the paper using a scintillation counter.
- Calculate the percentage of kinase inhibition for each compound concentration and determine the IC<sub>50</sub> value by fitting the data to a dose-response curve.

## Mobility Shift Kinase Assay (e.g., Caliper Life Sciences LabChip®)

This non-radioactive, microfluidic-based assay measures the difference in electrophoretic mobility between a fluorescently labeled peptide substrate and its phosphorylated product.

Materials:

- Kinase of interest
- Fluorescently labeled peptide substrate
- ATP
- Kinase reaction buffer
- Test compounds dissolved in DMSO
- Stop solution (e.g., containing EDTA)
- Microfluidic chip and instrument (e.g., Caliper LabChip® EZ Reader)

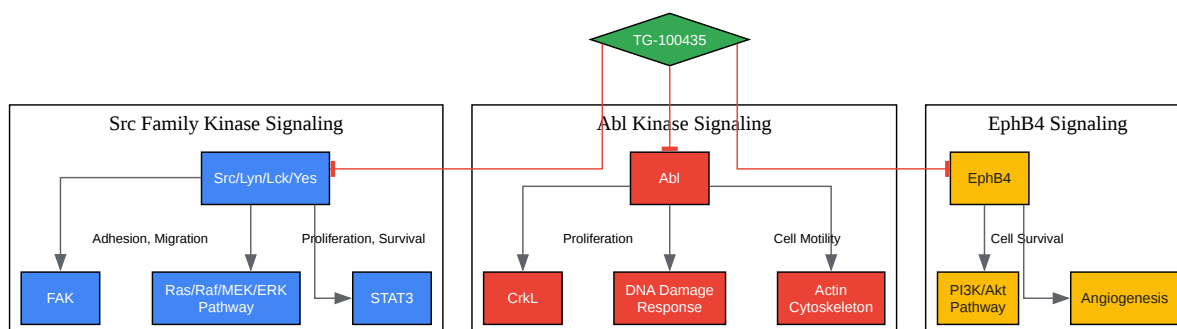
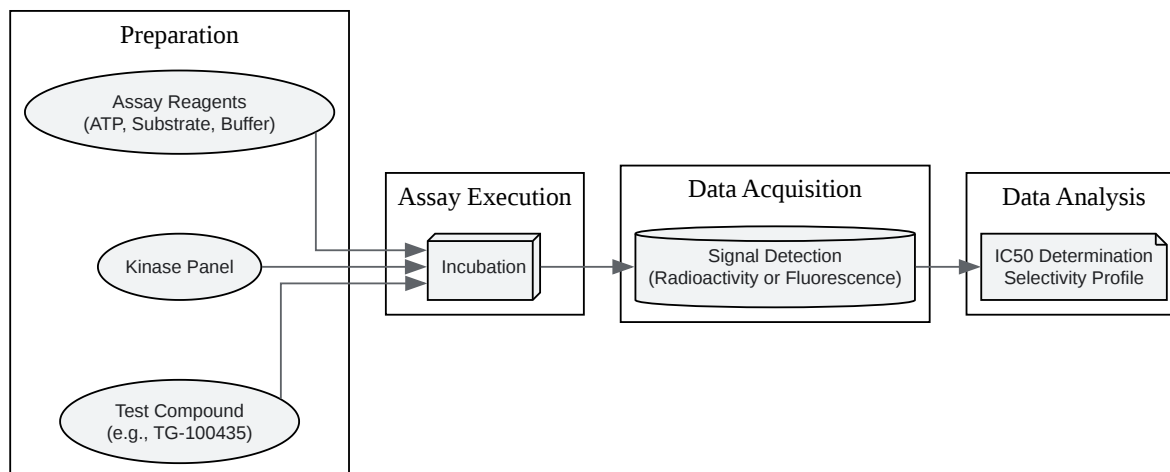
Procedure:

- Prepare the kinase reaction in a microplate well containing the kinase, fluorescently labeled substrate, and kinase reaction buffer.
- Add the test compound at various concentrations.
- Initiate the reaction by adding ATP.
- Incubate the plate at a controlled temperature for a defined period.
- Terminate the reaction by adding the stop solution.
- The microfluidic instrument aspirates the sample from the well onto the chip.

- An electric field is applied, separating the charged, phosphorylated product from the unphosphorylated substrate based on their different electrophoretic mobilities.
- The fluorescence of the substrate and product peaks is detected, and the ratio is used to calculate the percentage of conversion.
- The percentage of kinase inhibition is determined for each compound concentration to calculate the IC50 value.

## Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways targeted by **TG-100435** and a general workflow for kinase inhibitor selectivity profiling.



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